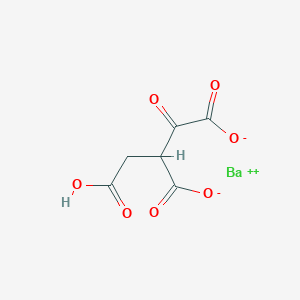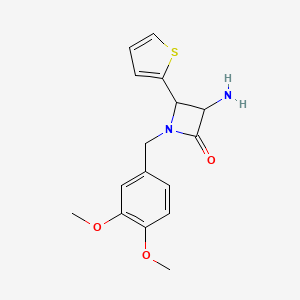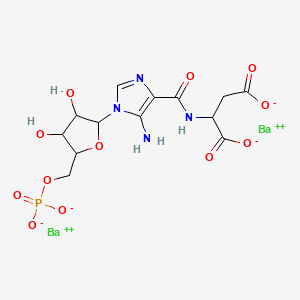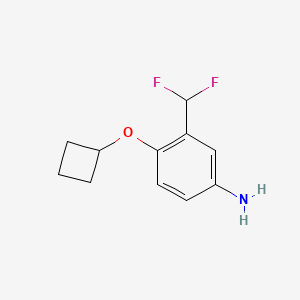
barium(2+);2-(carboxymethyl)-3-oxobutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate is a complex compound that combines barium ions with an organic ligand Barium is a soft, silvery metal that belongs to the alkaline earth metals group in the periodic table It is highly reactive and is not found in nature as a free element The organic ligand, 2-(carboxymethyl)-3-oxobutanedioate, is a derivative of butanedioic acid, which contains carboxyl and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2-(carboxymethyl)-3-oxobutanedioate typically involves the reaction of barium salts with the organic ligand. One common method is to dissolve barium chloride in water and then add the ligand, 2-(carboxymethyl)-3-oxobutanedioic acid, under controlled pH conditions. The reaction mixture is then heated to promote the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. In this process, barium salts and the organic ligand are continuously fed into a reactor where they react under optimized conditions. The product is continuously removed from the reactor, allowing for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized to form different products.
Reduction: The ketone group in the ligand can be reduced to an alcohol.
Substitution: The carboxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxyl groups under acidic or basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products include esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds.
Biology: The compound can be used in studies involving barium’s biological effects and interactions.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which barium(2+);2-(carboxymethyl)-3-oxobutanedioate exerts its effects involves the interaction of barium ions with various molecular targets. Barium ions can interact with proteins and enzymes, altering their activity. The organic ligand can also participate in biochemical reactions, potentially affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Barium sulfate: Used as a radiocontrast agent in medical imaging.
Barium carbonate: Used in the production of ceramics and glass.
Barium nitrate: Used in pyrotechnics for producing green flames.
Uniqueness
Barium(2+);2-(carboxymethyl)-3-oxobutanedioate is unique due to its specific combination of barium ions with an organic ligand that contains both carboxyl and ketone functional groups
Propiedades
IUPAC Name |
barium(2+);2-(carboxymethyl)-3-oxobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O7.Ba/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVPYUFTSJMQBK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)O.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BaO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B12076362.png)

![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)


![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)





methanamine](/img/structure/B12076449.png)


